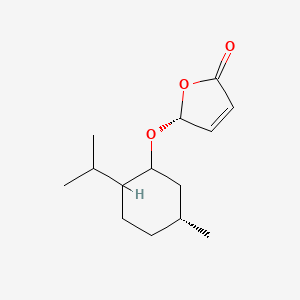![molecular formula C33H36N2O14 B15206086 (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid is a complex organic molecule with potential applications in various fields of science. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid typically involves multiple steps, including the protection of amino groups, glycosylation, and coupling reactions. The Fmoc group is introduced using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine . The glycosylation step involves the use of acetyl-protected sugars and a suitable glycosyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of solid-phase synthesis techniques can also streamline the process, allowing for the rapid assembly of the desired compound.
化学反应分析
Types of Reactions
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are frequently used.
Substitution: Nucleophiles like or can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .
科学研究应用
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid: has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and glycopeptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.
相似化合物的比较
Similar Compounds
- (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonylamino]-4-oxobutanoic acid
- (2S)-4-amino-2-[tert-butoxycarbonylamino]-4-oxobutanoic acid
- (2S)-4-amino-2-[benzyloxycarbonylamino]-4-oxobutanoic acid
Uniqueness
The uniqueness of (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid lies in its combination of the Fmoc protecting group and the glycosylated structure, which allows for the synthesis of complex glycopeptides with high specificity and efficiency.
属性
分子式 |
C33H36N2O14 |
|---|---|
分子量 |
684.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28-,29-,30+,31+/m0/s1 |
InChI 键 |
LEDLWGVFEPLBKH-XOILDGSSSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


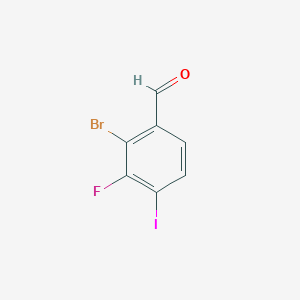
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
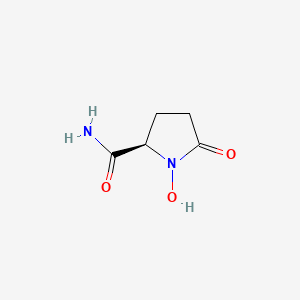
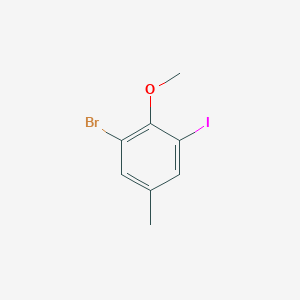
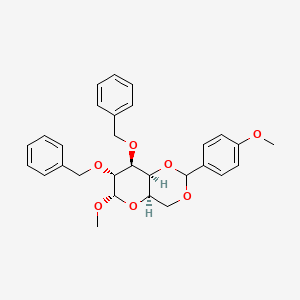
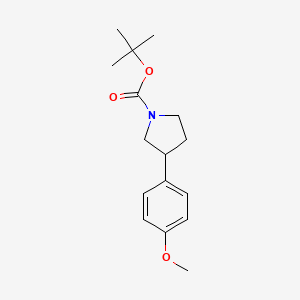
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
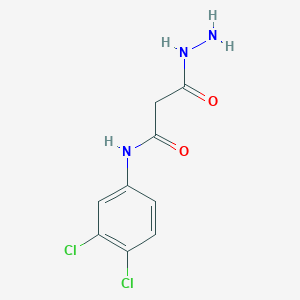
![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)

![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)
